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Chemical & NMR Properties Comparison

The core difference between 2-Fluoroadenosine and adenosine lies in the fluorine substitution at the C2

position, which creates a powerful probe for 19F NMR spectroscopy without significantly altering the

molecular structure.

Feature 2-Fluoroadenosine (and 2-Fluoro-ATP) Adenosine (and ATP)

Key Structural
Difference

Fluorine atom substituted for hydrogen at the C2

position of the adenine ring [1] [2].

Hydrogen atom at the

C2 position [1].

Primary NMR
Application

19F NMR spectroscopy [3] [1] [2]. 1H, 13C, 15N NMR

spectroscopy.

N1 pKa Value N1 pKa is significantly lowered (part of a series

spanning >4 pKa units) [1].

pKa of 3.5

(unperturbed) [1].

19F Chemical
Shift Tensor

Principal elements: 104, 12, and -116 ppm [3]. Not applicable.

Utility in NMR Probe for studying large enzymes/proteins and RNA

aptamers; large chemical shift dispersion [3] [2].

Standard nucleoside for

NMR studies.
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Feature 2-Fluoroadenosine (and 2-Fluoro-ATP) Adenosine (and ATP)

Effect on Base
Pairing

Retains the exocyclic amine, allowing for standard
Watson-Crick base pairing [1].

Standard Watson-Crick
base pairing.

Biological
Activity

Active as an ATP analog in several enzyme systems;
incorporated into RNA by T7 RNA polymerase [3] [1].

Native biological
activity.

The substitution of fluorine for hydrogen at the C2 position is considered a minimal structural

perturbation [1]. This is a critical advantage, as it means that 2-fluoroadenosine can often mimic

adenosine's behavior in biological systems without disrupting key interactions like hydrogen bonding, which

relies on the retained exocyclic amine [1]. The primary change it introduces is a substantial alteration in the

pKa of the N1 position and the introduction of a sensitive 19F NMR probe [1].

Experimental Applications & Protocols

2-Fluoroadenosine, typically in the form of 2-Fluoro-ATP, is a versatile tool for investigating the structure

and dynamics of biological macromolecules. The experimental workflow for its use, from preparation to data

collection, can be visualized as follows:
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RNA Preparation and Validation Workflow

Key Validation Experiments

2F-ATP Transcription

RNA Product Purification

Overnight at 37°C

Functional Validation

NMR Sample Preparation CD Melting Curve

Assesses Folding

1H-15N HSQC

Verifies Base Pairing

19F NMR Data Collection

Click to download full resolution via product page

Detailed Experimental Methodology

The diagram above outlines the key stages of an experiment utilizing 2-Fluoro-ATP. Here are the specific

protocols and parameters from the research:

In Vitro Transcription with 2-Fluoro-ATP: This is the primary method for incorporating 2-

fluoroadenosine into RNA. The transcription is performed to produce a 73-nucleotide RNA aptamer

[2].
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Transcription Mix Composition [2]:

Template: 67 nM DNA template.
Nucleotides: 2 mM 2-Fluoro-ATP (replacing ATP), 2.24 mM CTP, 2.36 mM GTP, 2 mM

UTP.
Buffer: 40 mM Tris HCl (pH 8.1), 4 mM DTT, 1 mM Spermidine.

Enzymes & Cofactors: 27.25 mM Mg(OAc)₂, 70 μg/ml T7 RNA Polymerase, 0.002 U/μl
Inorganic Pyrophosphatase (YIPP).

Other Components: 50 μg/ml BSA, 0.01% Triton X-100, 80 mg/ml Polyethylene glycol.
Reaction Conditions: Incubate the transcription mix overnight at 37°C [2].

Functional Validation of Labeled RNA: After transcription and purification, it is crucial to confirm

that the 19F-labeled RNA folds correctly and maintains its functional integrity.

Circular Dichroism (CD) Melting: This experiment compares the thermal stability of unlabeled

and 19F-labeled RNA. Studies show the melting curves are nearly identical, with a minimal
ΔTm of only 2-4 K, confirming that fluorination does not significantly disrupt the RNA's global

structure or stability [2].
1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR: This experiment assesses

local structural integrity, particularly base pairing. For 19F-labeled RNA, signals for A-U base
pairing protons show a significant high-field shift (<Δδ1H> = -2.6 ppm), while G-C and G-U

base pairs remain identical to the unlabeled RNA. This indicates the fluorine substitution has a
local, predictable effect without causing global misfolding [2].

19F NMR for Studying Protein-Ligand Complexes: Beyond RNA, 2-Fluoro-ATP/ADP is used to

investigate protein dynamics.

Application Example: 19F NMR was used to study the complex between 2-fluoro-ADP and
myosin subfragment-1 ATPase. The study found that the environment and mobility of the

adenine ring were indistinguishable between the normal Michaelis complex and a "trapped" 2-
flADP complex, providing insights into the enzyme's mechanism [3].

Key Insights for Researchers

The experimental data shows that 2-fluoroadenosine is a highly effective and minimally perturbing analog.

A Superior pKa Perturbation Probe: The series of fluorine-substituted adenosine analogs, including
2-fluoroadenosine and 2-fluoro-7-deaza-adenosine, are particularly valuable because they cause

large pKa shifts at the N1 position while maintaining the hydrogen-bonding features of the Watson-
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Crick face. This makes them ideal for Nucleotide Analog Interference Mapping (NAIM) studies to

identify functionally critical protonated adenosines in ribozymes and other functional RNAs [1].
Probing Large Molecular Complexes: The 19F nucleus offers high sensitivity and a wide chemical

shift range, making it an excellent probe for studying large proteins and RNA complexes that are
challenging for traditional 1H-detected NMR methods [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2633102/
https://pubmed.ncbi.nlm.nih.gov/6850412/
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/on-rna/structure-determination-by-nmr/nu-145-2-fluoro-atp
https://www.smolecule.com/products/s748821?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633102/
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/on-rna/structure-determination-by-nmr/nu-145-2-fluoro-atp
https://pubmed.ncbi.nlm.nih.gov/6850412/
https://www.smolecule.com/products/b748821#2-fluoroadenosine-vs-adenosine-nmr-chemical-shift
https://www.smolecule.com/products/b748821#2-fluoroadenosine-vs-adenosine-nmr-chemical-shift
https://www.smolecule.com/products/b748821#2-fluoroadenosine-vs-adenosine-nmr-chemical-shift
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s748821?utm_src=pdf-bulk
https://www.smolecule.com/products/s748821?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s748821?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

